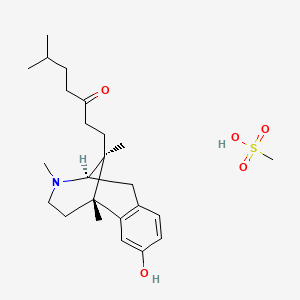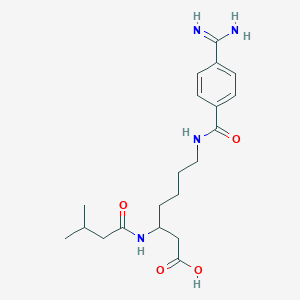![molecular formula C20H25N3O3 B10782119 (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782119.png)
(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZD-2486 is a small molecule drug initially developed by AstraZeneca PLC. It functions as a glycoprotein IIb/IIIa antagonist, targeting the integrin alpha-IIb/beta-3 receptors. This compound was primarily investigated for its potential use in treating unstable angina, a condition characterized by sudden chest pain due to reduced blood flow to the heart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ZD-2486 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The initial step involves the formation of a cyclohexenyl thioether core. This is achieved through a series of cyclization reactions under controlled conditions.
Functional Group Introduction: Subsequent steps involve the introduction of various functional groups, such as amines and hydroxyl groups, through substitution reactions. These reactions typically require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of ZD-2486 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches, with each step carefully monitored to ensure consistency and quality.
Automation: Automated systems are used to control reaction conditions, such as temperature, pressure, and pH, to optimize yield and reduce human error.
Quality Control: Rigorous quality control measures are implemented at each stage of production to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
ZD-2486 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
ZD-2486 has been investigated for various scientific research applications, including:
Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying chemical reactions and mechanisms.
Biology: ZD-2486 has been used to investigate cellular processes involving integrin receptors, providing insights into cell adhesion and signaling pathways.
Medicine: The compound’s potential therapeutic effects on cardiovascular diseases, particularly unstable angina, have been a focus of clinical research.
Industry: ZD-2486’s properties make it suitable for use in the development of new pharmaceuticals and chemical products
Wirkmechanismus
ZD-2486 exerts its effects by antagonizing the glycoprotein IIb/IIIa receptors, which are integrin alpha-IIb/beta-3 receptors found on the surface of platelets. By binding to these receptors, ZD-2486 inhibits platelet aggregation, reducing the risk of blood clots and improving blood flow. This mechanism is particularly beneficial in treating conditions such as unstable angina, where reduced blood flow to the heart can lead to severe complications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tirofiban: A glycoprotein IIb/IIIa receptor antagonist used to prevent blood clots in patients with acute coronary syndrome.
Uniqueness
ZD-2486 is unique in its specific targeting of the glycoprotein IIb/IIIa receptors and its potential therapeutic application in treating unstable angina. While similar compounds like tirofiban and eptifibatide also target these receptors, ZD-2486’s distinct chemical structure and synthesis methods set it apart .
Eigenschaften
Molekularformel |
C20H25N3O3 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid |
InChI |
InChI=1S/C20H25N3O3/c1-16(14-20(24)25)15-26-19-4-2-17(3-5-19)22-10-12-23(13-11-22)18-6-8-21-9-7-18/h2-9,16H,10-15H2,1H3,(H,24,25)/t16-/m1/s1 |
InChI-Schlüssel |
RVVTUJLHUHZYOD-MRXNPFEDSA-N |
Isomerische SMILES |
C[C@H](CC(=O)O)COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=NC=C3 |
Kanonische SMILES |
CC(CC(=O)O)COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



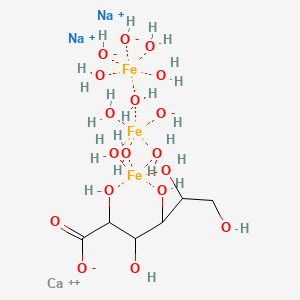
![3-(5-dipropylaminomethyl-oxazol-2-yl)-8-fluoro-5-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B10782051.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10782053.png)

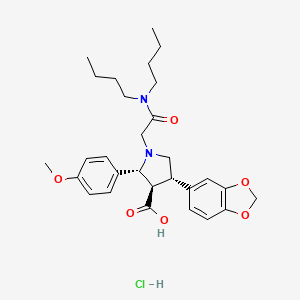
![1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782073.png)
![Sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid;hydride](/img/structure/B10782081.png)
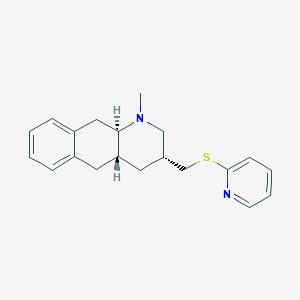
![5-Amino-1-[5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B10782089.png)
![(3S)-3-hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B10782091.png)
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782097.png)

